molecular formula C22H22N2O2 B11961628 N-(4-ethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide CAS No. 332108-91-5

N-(4-ethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide

Cat. No.: B11961628
CAS No.: 332108-91-5
M. Wt: 346.4 g/mol
InChI Key: CZGWJMMZHASIDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethoxyphenyl group attached to a tetrahydroacridinecarboxamide core, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxyaniline with a suitable acridine derivative under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act on sensory tracts in the spinal cord, exerting analgesic effects. Additionally, it may interact with enzymes and receptors involved in inflammatory pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

332108-91-5

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide

InChI

InChI=1S/C22H22N2O2/c1-2-26-16-13-11-15(12-14-16)23-22(25)21-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)21/h3,5,7,9,11-14H,2,4,6,8,10H2,1H3,(H,23,25)

InChI Key

CZGWJMMZHASIDD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C3CCCCC3=NC4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.